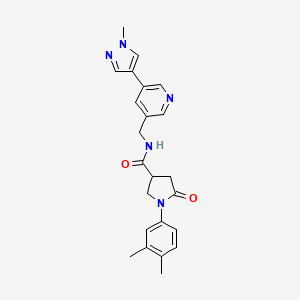

1-(3,4-dimethylphenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 3,4-dimethylphenyl group at position 1 and a pyridinylmethyl linker bearing a 1-methyl-1H-pyrazol-4-yl moiety. Its molecular complexity arises from the integration of multiple aromatic and heterocyclic systems, which are critical for interactions with biological targets such as kinases or enzymes.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-15-4-5-21(6-16(15)2)28-14-19(8-22(28)29)23(30)25-10-17-7-18(11-24-9-17)20-12-26-27(3)13-20/h4-7,9,11-13,19H,8,10,14H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKJUSYTXGLATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CN=C3)C4=CN(N=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 442.47 g/mol. The structure features a pyrrolidine core, which is known for its versatility in medicinal chemistry, along with pyrazole and pyridine moieties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine rings exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties

Compounds similar to the one have demonstrated anti-inflammatory effects in various models. The presence of the pyrazole ring is particularly noteworthy, as it has been linked to the inhibition of pro-inflammatory cytokines .

3. Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Inhibits cytokine production | , |

| Antimicrobial | Exhibits antibacterial and antifungal effects | , |

Case Study: Anticancer Mechanism

In a study examining the anticancer effects of similar compounds, researchers found that pyrazole derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted that the incorporation of a pyridine moiety enhanced the compound's ability to penetrate cell membranes, thereby increasing its efficacy against cancer cells .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole-containing compounds. The results showed a significant reduction in the levels of TNF-alpha and IL-6 in treated models, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Scientific Research Applications

Structure and Composition

The molecular structure of the compound includes:

- A pyrrolidine ring

- A carboxamide functional group

- A dimethylphenyl moiety

- A pyrazole-pyridine hybrid structure

The molecular formula is CHNO, with a molecular weight of approximately 342.41 g/mol.

Physical Properties

The compound's solubility, melting point, and stability under various conditions are critical for its application in drug formulation and delivery systems.

Medicinal Chemistry

The compound has been studied for its potential as a thrombopoietin receptor agonist , which plays a vital role in enhancing platelet production. This application is particularly relevant for treating thrombocytopenia, a condition characterized by low platelet counts. Research indicates that modifications to the compound can improve its solubility and bioavailability, which are crucial for effective therapeutic use .

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including this compound. Computational docking studies suggest that it exhibits significant activity against oxidative stress-related diseases .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects of compounds similar to this one, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neuroinflammatory pathways .

Case Study 1: Thrombocytopenia Treatment

A clinical trial investigated the efficacy of a related compound as a thrombopoietin receptor agonist. Results showed a significant increase in platelet counts among patients treated with the compound compared to placebo groups, demonstrating its potential as a therapeutic agent for thrombocytopenia .

Case Study 2: Antioxidant Activity

In vitro studies assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it effectively reduced oxidative stress markers in human cell lines, supporting its potential use in formulations aimed at mitigating oxidative damage .

Table 1: Comparison of Biological Activities

Comparison with Similar Compounds

5-Oxopyrrolidine-3-Carboxamide Derivatives

- 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide (): Substituents: 4-Fluorophenyl (electron-withdrawing) at position 1; thiadiazole with isopropyl at the amide nitrogen. The fluorine atom enhances electronegativity but may decrease lipophilicity compared to dimethylphenyl . Molecular Weight: ~344 g/mol (similar to the target compound’s analogs).

1-(3,4-Dimethylphenyl)-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide ():

Pyrazole-Containing Analogues ():

Compounds such as 5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carboximidamide share a pyrazole ring but lack the pyrrolidone core.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What synthetic methodologies are effective for constructing the pyrrolidine-3-carboxamide core in this compound?

The pyrrolidine-3-carboxamide scaffold can be synthesized via a multi-step procedure involving condensation reactions and heterocyclic ring formation. For example, a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) is commonly used to introduce substituents at the pyrrolidine nitrogen. Evidence from analogous compounds suggests starting with a pre-functionalized pyrrolidinone intermediate, followed by coupling with a pyridine-methylamine derivative using carbodiimide-based activation (e.g., EDC/HOBt) . Post-synthetic modifications, such as alkylation of the pyrazole ring, may require controlled temperatures (room temperature to 80°C) to avoid side reactions .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

A combination of spectroscopic and chromatographic techniques is essential:

- NMR : ¹H/¹³C NMR to verify regiochemistry of the pyridyl and pyrazole substituents, with attention to splitting patterns (e.g., methyl groups on the 3,4-dimethylphenyl ring) .

- LC-MS : To confirm molecular weight and purity (>95% by HPLC).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related pyrazole-carboxamide structures .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Initial screening should focus on target-specific assays based on structural analogs. For example:

- Enzyme inhibition assays : If targeting kinases or proteases, use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases).

- Cellular viability assays : MTT or CellTiter-Glo® in relevant cell lines (e.g., cancer lines for antitumor activity). Reference studies on similar pyrazole derivatives highlight IC₅₀ values in the micromolar range as a starting benchmark .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Discrepancies often arise from poor cellular permeability or off-target effects. To address this:

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion. Low permeability may necessitate prodrug strategies (e.g., esterification of the carboxamide) .

- Target engagement studies : Employ cellular thermal shift assays (CETSA) or pull-down assays with biotinylated probes to confirm intracellular target binding .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain cellular activity .

Q. What strategies optimize the compound’s solubility without compromising target binding?

Modifications to the 3,4-dimethylphenyl or pyridylmethyl groups can enhance solubility:

- Introducing polar substituents : Replace methyl groups with hydroxyl or amine moieties (e.g., 4-hydroxyphenyl instead of 4-methylphenyl).

- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt.

- Co-solvent systems : Use DMSO/PEG mixtures in preclinical formulations. Computational tools like COSMO-RS predict solubility parameters .

Q. How do molecular docking studies inform the design of derivatives with improved potency?

Docking into target protein active sites (e.g., kinases or GPCRs) identifies critical interactions:

- Key interactions : The pyridylmethyl group may occupy a hydrophobic pocket, while the pyrrolidinone carbonyl hydrogen-bonds with catalytic residues.

- Free energy calculations : MM-GBSA or MM-PBSA to rank binding affinities of derivatives. For example, fluorination of the pyrazole ring (as in ) improved binding ΔG by 2.1 kcal/mol in related compounds .

Q. What analytical techniques resolve challenges in characterizing degradation products?

- High-resolution MS (HRMS) : Q-TOF instruments detect exact masses of degradation fragments.

- Stability-indicating HPLC : Use acidic/basic mobile phases to separate degradation peaks.

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify labile groups (e.g., the pyrrolidinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.